molecular formula C18H14N2O5S B14800969 2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen

2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen

Cat. No.: B14800969
M. Wt: 370.4 g/mol
InChI Key: CMSZFCSRABYINY-UHFFFAOYSA-N
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Description

2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen is a naphthalene-derived sulfonamide compound featuring a 2-nitrophenyl substituent and an aceto group. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science, often leveraging hydrogen-bonding capabilities for crystallographic stability . The nitro group in the 2-position may enhance electronic effects, influencing reactivity and spectroscopic properties compared to analogs with methoxy or hydroxy substituents .

Properties

Molecular Formula

C18H14N2O5S

Molecular Weight

370.4 g/mol

IUPAC Name

N-(6-acetylnaphthalen-2-yl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C18H14N2O5S/c1-12(21)13-6-7-15-11-16(9-8-14(15)10-13)19-26(24,25)18-5-3-2-4-17(18)20(22)23/h2-11,19H,1H3

InChI Key

CMSZFCSRABYINY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen typically involves multi-step organic reactions. The process begins with the nitration of a suitable naphthalene derivative to introduce the nitro group. This is followed by sulfonation to add the sulfonamido group. The final step involves the acetylation of the compound to introduce the aceto group. Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration and sulfonation, and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production of 2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and solvents is carefully managed to ensure high purity and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various sulfonamide derivatives .

Scientific Research Applications

2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Functional Groups Present Reference
2-Aceto-6-(2-nitrophenyl)sulfonamido-naphthalen Naphthalene 2-Nitrophenyl, aceto, sulfonamide Sulfonamide, nitro, ketone N/A
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide Naphthalene 4-Methoxyphenyl, 4-methylbenzenesulfonamide Sulfonamide, methoxy, methyl
6-Hydroxy-N-(2-hydroxyethyl)-N-methylnaphthalene-2-sulphonamide Naphthalene Hydroxyethyl, methyl, hydroxy Sulfonamide, hydroxy, ether
NPAOZ, NPAMOZ () Oxazolidinone/Hydantoin 2-Nitrophenylmethylene Nitrophenyl, imine, heterocycles

Key Observations :

  • The target compound’s 2-nitrophenyl group distinguishes it from sulfonamides with electron-donating groups (e.g., methoxy in ), likely reducing solubility but enhancing electrophilicity.

Spectroscopic and Analytical Data

Table 2: Comparative Spectroscopic Profiles

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Reference
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide 7.2–7.8 (aromatic), 2.3 (CH₃) 120–140 (aromatic), 21.5 (CH₃) 1150 (S=O), 1250 (C-O)
6-Hydroxy-N-(2-hydroxyethyl)-N-methylnaphthalene-2-sulphonamide Not reported Not reported 3400 (O-H), 1170 (S=O)
NPAOZ () Not reported Not reported 1520 (N=O), 1350 (C-N)

Key Observations :

  • The target compound’s sulfonamide group would likely show S=O stretching at ~1150–1170 cm⁻¹ in IR, consistent with .
  • The 2-nitrophenyl group may introduce additional NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹), as seen in nitrophenyl derivatives .
  • In ¹H NMR, the nitro group’s electron-withdrawing effect could deshield adjacent protons, shifting aromatic signals upfield compared to methoxy-containing analogs .

Hydrogen Bonding and Crystallographic Behavior

The sulfonamide moiety in the target compound can act as both a hydrogen bond donor (N-H) and acceptor (S=O). Etter’s graph set analysis predicts that such groups often form R₂²(8) motifs (cyclic dimers) or chain motifs, influencing crystal packing. In contrast:

  • The hydroxyethyl group in may form O-H∙∙∙O bonds, leading to different lattice architectures.
  • Methoxy substituents (as in ) participate in weaker C-H∙∙∙O interactions, reducing directional packing efficiency compared to nitro groups.

Key Observations :

  • Nitrophenyl-containing compounds (e.g., NPAOZ) are frequently used as analytical standards due to their stability .
  • The hydroxyethyl group in necessitates safety protocols for skin exposure, whereas nitro groups may pose oxidative hazards absent in methoxy analogs.

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